molecular formula C15H23N5O3 B2898824 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 585549-88-8

7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2898824
CAS-Nummer: 585549-88-8
Molekulargewicht: 321.381
InChI-Schlüssel: BQCXFLCDGDDQCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with strategic substitutions at positions 3, 7, and 8. The compound features:

  • 3-Methyl group: A common modification in purine derivatives to enhance metabolic stability and modulate steric effects.
  • 7-(2-Methoxyethyl) group: This ether-containing side chain likely improves solubility and pharmacokinetic properties compared to hydrophobic substituents.
  • 8-(4-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle that may influence receptor binding selectivity and potency, as seen in related therapeutic agents like linagliptin .

The compound’s structural framework aligns with purine-based drugs targeting enzymes such as dipeptidyl peptidase-4 (DPP-4) or central nervous system (CNS) receptors, though its specific biological profile requires further investigation.

Eigenschaften

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-10-4-6-19(7-5-10)14-16-12-11(20(14)8-9-23-3)13(21)17-15(22)18(12)2/h10H,4-9H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCXFLCDGDDQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential therapeutic applications. Its unique structure, characterized by a methoxyethyl substituent and a piperidinyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is C₁₅H₂₂N₄O₂, with a molecular weight of approximately 334.4 g/mol. The compound features a fused pyrimidine and imidazole ring structure typical of purines, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₂N₄O₂
Molecular Weight334.4 g/mol
Structure TypePurine Derivative

Research indicates that compounds in the purine family often interact with various biological targets such as enzymes and receptors. The specific interactions of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione are under investigation, focusing on:

  • Enzyme Inhibition : Potential inhibition of phosphodiesterases (PDEs), which could lead to increased levels of cyclic nucleotides and subsequent effects on cellular signaling pathways.
  • Receptor Modulation : Interaction with adenosine receptors may influence neurotransmitter release and neuronal excitability.

Antiviral Properties

Recent studies have suggested that derivatives of purines exhibit antiviral activity. For instance, similar compounds have been shown to inhibit viral replication through interference with viral RNA synthesis. The specific antiviral efficacy of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione remains to be fully elucidated.

Neuropharmacological Effects

The presence of the piperidine moiety hints at potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments.

Case Studies

Several studies have explored the biological activities of structurally related purines:

  • Study on Antiviral Activity : A compound structurally similar to 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated significant antiviral effects against influenza viruses by inhibiting viral polymerase activity .
  • Neuropharmacological Study : Research indicated that a related piperidine-containing purine derivative exhibited anxiolytic effects in animal models by enhancing GABAergic transmission .

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, a comparison with other purine derivatives is essential:

Compound NameStructure FeaturesBiological Activity
3,7-Dihydro-1,3-dimethyl-7-[2-[(α-methylphenethyl)amino]ethyl]-1H-purine-2,6-dioneDimethyl groups; phenethyl amineAntiviral
FenetyllineSimilar purine structure; additional ethyl groupsStimulant; anticonvulsant
1-MethylxanthineXanthine core; methyl substitutionsCaffeine-like effects; phosphodiesterase inhibition

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations at Position 8

Position 8 substitutions critically determine biological activity and selectivity. Key comparisons include:

Compound Name Position 8 Substituent Biological Activity/Notes Molecular Weight Reference
Target Compound 4-Methylpiperidin-1-yl Unknown; structural similarity to linagliptin 412.49 (calc.)
Linagliptin 3-Aminopiperidin-1-yl DPP-4 inhibitor (antidiabetic) 434.5
3j (Caffeine derivative) 6-Methylpyridin-2-yloxy Retains analgesia, lacks CNS activity N/A
BH58204 4-Phenethylpiperazin-1-yl Undisclosed; higher lipophilicity 412.49
21 (Theophylline-based inhibitor) Piperidin-4-yloxy Aldehyde dehydrogenase inhibition N/A
11c Mercapto group Potential thiol-mediated binding N/A
  • 4-Methylpiperidin vs.
  • Piperidinyl vs. Pyridinyloxy (3j): The 6-methylpyridin-2-yloxy group in 3j eliminates CNS stimulation but retains analgesia, suggesting that bulky 8-substituents block adenosine receptor interactions .

Substituent Variations at Position 7

Position 7 modifications influence solubility and steric bulk:

Compound Name Position 7 Substituent Key Properties Reference
Target Compound 2-Methoxyethyl Enhanced solubility via ether oxygen
Linagliptin But-2-ynyl Alkyne group may confer metabolic stability
BH58195 3,4-Dichlorobenzyl Increased hydrophobicity
16 (Industrial intermediate) 3-Phenylpropyl Aromatic bulk may limit solubility
  • 2-Methoxyethyl vs. But-2-ynyl : The target’s 2-methoxyethyl group likely improves aqueous solubility compared to linagliptin’s alkyne, though the latter may resist oxidative metabolism .
  • Aromatic vs.

Degradation and Stability Profiles

  • Linagliptin Degradation : Under acidic conditions, linagliptin forms isomers via alkyne hydrochlorination (e.g., LINA-D3/D4) . The target compound’s 2-methoxyethyl group may mitigate similar degradation due to reduced alkyne reactivity.
  • Oxidative Stability : Linagliptin undergoes N-oxidation to imine/nitro derivatives . The target’s 4-methylpiperidin group, lacking a free amine, may resist such oxidation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.